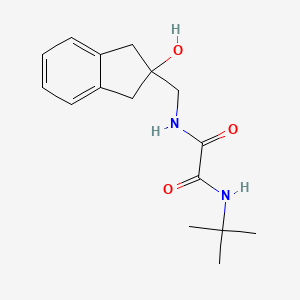
N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide, also known as BHPI, is a chemical compound that has been studied for its potential use in scientific research. BHPI is a synthetic compound that was first synthesized in 2004 and has since been studied for its various applications in the field of biochemistry.
Mecanismo De Acción
N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide works by binding to specific proteins and changing their fluorescence properties. This allows researchers to study the interactions between proteins and ligands in real-time, providing valuable insights into the mechanisms of various biological processes.
Biochemical and Physiological Effects:
N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide has been shown to have a high binding affinity for certain proteins, making it a useful tool for studying protein-ligand interactions. It has also been shown to be non-toxic and non-cytotoxic, making it a safe compound to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is its high binding affinity for certain proteins, which makes it a valuable tool for studying protein-ligand interactions. However, one limitation of N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is that it may not be suitable for studying interactions between certain proteins and ligands.
Direcciones Futuras
There are several potential future directions for research on N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide. One possible direction is the development of new drugs based on the structure of N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide. Another possible direction is the further study of N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide as a fluorescent probe for the detection of protein-ligand interactions. Additionally, research could focus on the development of new methods for synthesizing N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide or modifying its structure to enhance its binding affinity for certain proteins.
Métodos De Síntesis
The synthesis of N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide involves the reaction of tert-butylamine with 2-hydroxy-2,3-dihydro-1H-indene-1,3-dione, followed by the reaction of the resulting product with oxalyl chloride. The final product is obtained by the reaction of the resulting intermediate with methylamine.
Aplicaciones Científicas De Investigación
N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide has been studied for its potential use as a fluorescent probe for the detection of protein-ligand interactions. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N'-tert-butyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2,3)18-14(20)13(19)17-10-16(21)8-11-6-4-5-7-12(11)9-16/h4-7,21H,8-10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMVYALBYFWYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1(CC2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2852685.png)
![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2852687.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2852688.png)
![5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852689.png)





![7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852697.png)
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)
![N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2852705.png)
